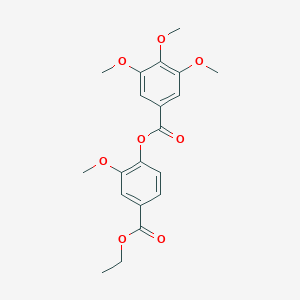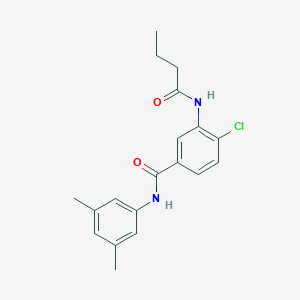
4-(Ethoxycarbonyl)-2-methoxyphenyl 3,4,5-trimethoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Ethoxycarbonyl)-2-methoxyphenyl 3,4,5-trimethoxybenzoate, also known as ethyl 2-(4-(2-methoxyphenyl)-3,4,5-trimethoxybenzoyl)acetate, is a synthetic compound that has been used in various scientific research applications. This compound is a member of the class of organic compounds known as benzoate esters, which are esters derived from benzoic acid.
Mécanisme D'action
The mechanism of action of 4-(Ethoxycarbonyl)-2-methoxyphenyl 3,4,5-trimethoxybenzoate is not fully understood. However, several studies have suggested that this compound exerts its cytotoxic and anti-inflammatory effects by inducing apoptosis, inhibiting cell proliferation, and reducing the production of inflammatory cytokines. In addition, it has been suggested that this compound may exert its antifungal effects by disrupting fungal cell membrane integrity.
Biochemical and Physiological Effects:
4-(Ethoxycarbonyl)-2-methoxyphenyl 3,4,5-trimethoxybenzoate has been shown to exhibit various biochemical and physiological effects. This compound has been reported to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are key enzymes involved in the apoptotic pathway. In addition, this compound has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammatory cytokine production. Furthermore, this compound has been reported to exhibit antifungal activity by disrupting fungal cell membrane integrity.
Avantages Et Limitations Des Expériences En Laboratoire
4-(Ethoxycarbonyl)-2-methoxyphenyl 3,4,5-trimethoxybenzoate has several advantages and limitations for lab experiments. One advantage of this compound is its relatively simple synthesis method, which allows for easy production of this compound in large quantities. In addition, this compound has been shown to exhibit cytotoxic, anti-inflammatory, and antifungal activity, making it a versatile compound for various scientific research applications. However, one limitation of this compound is its relatively low solubility in water, which may limit its use in certain experimental settings.
Orientations Futures
There are several future directions for research on 4-(Ethoxycarbonyl)-2-methoxyphenyl 3,4,5-trimethoxybenzoate. One potential direction is to further investigate the mechanism of action of this compound, particularly in relation to its cytotoxic and anti-inflammatory effects. In addition, future research could focus on the development of more potent analogs of this compound with improved solubility and bioavailability. Furthermore, this compound could be investigated for its potential use in combination therapy with other anticancer or anti-inflammatory agents. Overall, further research on 4-(Ethoxycarbonyl)-2-methoxyphenyl 3,4,5-trimethoxybenzoate has the potential to yield valuable insights into its therapeutic potential and to lead to the development of new treatments for cancer, inflammation, and fungal infections.
Méthodes De Synthèse
The synthesis of 4-(Ethoxycarbonyl)-2-methoxyphenyl 3,4,5-trimethoxybenzoate involves the reaction of 2-methoxyphenol with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as pyridine. The resulting product is then treated with 4-(Ethoxycarbonyl)-2-methoxyphenyl 3,4,5-trimethoxybenzoate chloroacetate and a base such as potassium carbonate to yield the final product. This synthesis method has been reported in the literature and has been used by various researchers to produce this compound for scientific research purposes.
Applications De Recherche Scientifique
4-(Ethoxycarbonyl)-2-methoxyphenyl 3,4,5-trimethoxybenzoate has been used in various scientific research applications, including as a potential anticancer agent, an anti-inflammatory agent, and an antifungal agent. Several studies have reported the cytotoxic activity of this compound against various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. In addition, this compound has been shown to inhibit the production of inflammatory cytokines and reduce inflammation in animal models of inflammation. Furthermore, this compound has been reported to possess antifungal activity against various fungal strains.
Propriétés
Nom du produit |
4-(Ethoxycarbonyl)-2-methoxyphenyl 3,4,5-trimethoxybenzoate |
|---|---|
Formule moléculaire |
C20H22O8 |
Poids moléculaire |
390.4 g/mol |
Nom IUPAC |
(4-ethoxycarbonyl-2-methoxyphenyl) 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C20H22O8/c1-6-27-19(21)12-7-8-14(15(9-12)23-2)28-20(22)13-10-16(24-3)18(26-5)17(11-13)25-4/h7-11H,6H2,1-5H3 |
Clé InChI |
HRIZQVXATYQLPJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=C(C=C1)OC(=O)C2=CC(=C(C(=C2)OC)OC)OC)OC |
SMILES canonique |
CCOC(=O)C1=CC(=C(C=C1)OC(=O)C2=CC(=C(C(=C2)OC)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-chloro-N-(4-ethoxyphenyl)-3-{[(4-methylphenoxy)acetyl]amino}benzamide](/img/structure/B309292.png)
![3-[(ethoxyacetyl)amino]-N-(2-ethoxyphenyl)benzamide](/img/structure/B309295.png)
![4-chloro-3-[(ethoxyacetyl)amino]-N-phenylbenzamide](/img/structure/B309296.png)
![4-chloro-3-[(ethoxyacetyl)amino]-N-(2-ethoxyphenyl)benzamide](/img/structure/B309297.png)
![4-chloro-N-(3,5-dimethylphenyl)-3-[(ethoxyacetyl)amino]benzamide](/img/structure/B309298.png)
![4-chloro-3-[(3,4-dimethylbenzoyl)amino]-N-(2-methylphenyl)benzamide](/img/structure/B309302.png)
![4-chloro-N-cyclohexyl-3-[(3,4-dimethylbenzoyl)amino]benzamide](/img/structure/B309303.png)
![4-chloro-3-[(3,4-dimethylbenzoyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B309305.png)
![4-chloro-3-[(3,4-dimethylbenzoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide](/img/structure/B309307.png)

![N-{4-[(2-chloroanilino)carbonyl]phenyl}-3,4-dimethylbenzamide](/img/structure/B309311.png)
![4-chloro-3-[(3-cyclopentylpropanoyl)amino]-N-(2-methylphenyl)benzamide](/img/structure/B309313.png)
![N-benzyl-4-{[(4-chlorophenyl)sulfonyl]amino}benzamide](/img/structure/B309314.png)